2-Chloro-3-(4-methylphenyl)-1-propene
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Description
2-Chloro-3-(4-methylphenyl)-1-propene, also known as 4-methyl-2-chlorophenylpropene, is a common organic compound used in a variety of scientific research applications. It is a colorless liquid with a low boiling point and a pleasant odor. 4-methyl-2-chlorophenylpropene is a highly reactive compound, and thus is often used in lab experiments to study a variety of biochemical and physiological effects.
Scientific Research Applications
Pharmaceutical Research: Antimicrobial Agents
The compound has potential applications in the development of novel antimicrobial agents. Its derivatives have been studied for their inhibitory activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains . The presence of certain moieties in the compound’s structure can significantly increase its antimicrobial efficacy.
Organic Synthesis: Intermediate for Heterocyclic Compounds
In organic chemistry, this compound serves as a valuable intermediate for synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals . Its reactivity allows for the construction of complex molecular architectures necessary for biological activity.
Chemical Industry: Synthesis of Isocyanates
Isocyanates are important in producing polyurethane foams, elastomers, and coatings. “2-Chloro-3-(4-methylphenyl)-1-propene” can be utilized in synthesizing isocyanates, which are intermediates in these production processes .
properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXKUMKPRPSCQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608391 |
Source
|
Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-methylphenyl)-1-propene | |
CAS RN |
14568-97-9 |
Source
|
Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.